[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (4-bromo-2-methylphenyl)methylmethylamine follows IUPAC guidelines for substituted amines. The parent structure is a benzene ring substituted with a bromine atom at the para-position (C4), a methyl group at the ortho-position (C2), and a methylene group (-CH2-) at the C1 position. The amine nitrogen is bonded to an ethyl group (-CH2CH3) and a methyl group (-CH3). The full IUPAC name is N-ethyl-N-methyl-1-(4-bromo-2-methylphenyl)methanamine . This nomenclature prioritizes the longest carbon chain attached to the nitrogen while accounting for substituent positions on the aromatic ring.
Systematic identification relies on key descriptors such as the InChIKey (CRZZYXUUPZTFGR-UHFFFAOYSA-N ) and SMILES (CNCC1=CC(=C(C=C1)Br)C ) strings, which encode the compound’s connectivity and stereochemical features. The CAS registry number (if available) and PubChem CID further aid in unambiguous identification across databases.
Molecular Formula and Weight Analysis
The molecular formula of (4-bromo-2-methylphenyl)methylmethylamine is C11H16BrN , derived as follows:
- Carbon (C): 11 atoms (6 from the benzene ring, 2 from the ethyl group, 1 from the methyl group, and 2 from the methylene and amine branches).
- Hydrogen (H): 16 atoms (10 from the aromatic system, 5 from the ethyl group, and 1 from the methylene and amine groups).
- Bromine (Br): 1 atom.
- Nitrogen (N): 1 atom.
The molecular weight is calculated as:
$$
(12.01 \times 11) + (1.01 \times 16) + 79.90 + 14.01 = 242.16 \, \text{g/mol}
$$
This aligns with experimental data for structurally analogous brominated amines.
Three-Dimensional Conformational Analysis
The compound’s 3D conformation is influenced by steric and electronic factors:
- Aromatic Ring Geometry: The benzene ring adopts a planar configuration, with bromine and methyl substituents at C4 and C2, respectively, creating a meta-directing electronic environment.
- Amine Group Orientation: The ethyl and methyl groups on the nitrogen exhibit free rotation around the C-N bond, leading to staggered or eclipsed conformers. Density functional theory (DFT) studies suggest a preference for staggered conformations to minimize steric hindrance.
- Methylene Linker: The -CH2- group between the aromatic ring and nitrogen allows flexibility, enabling torsional angles of 60–180° in molecular dynamics simulations.
Notably, the bulky ethyl group introduces steric constraints, limiting the accessibility of the nitrogen lone pair for nucleophilic reactions.
Comparative Structural Analysis with Substituted Benzylamine Derivatives
A comparative analysis highlights key differences between this compound and related benzylamine derivatives:
| Feature | (4-Bromo-2-methylphenyl)methylmethylamine | 4-Bromo-N-methylbenzylamine | 4-Bromo-2-ethyl-N-methylaniline |
|---|---|---|---|
| Molecular Formula | C11H16BrN | C8H10BrN | C9H12BrN |
| Substituents on Nitrogen | Ethyl, methyl | Methyl | Ethyl, methyl |
| Aromatic Substituents | Bromo (C4), methyl (C2) | Bromo (C4) | Bromo (C4), ethyl (C2) |
| Molecular Weight (g/mol) | 242.16 | 200.08 | 214.10 |
Key observations:
- Branching Effects: The ethyl group on nitrogen increases steric bulk compared to simpler methyl-substituted analogs, reducing solubility in polar solvents.
- Electronic Modulation: The electron-withdrawing bromine atom deactivates the aromatic ring, while the methyl group provides modest electron-donating effects, creating a polarized electronic environment.
- Synthetic Utility: The tertiary amine structure enhances stability against oxidation compared to primary or secondary benzylamines, making it a preferred intermediate in organocatalysis.
This structural diversity underscores the compound’s unique reactivity profile in synthetic and pharmaceutical contexts.
Properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)7-9(10)2/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRKWHROFBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylphenyl Derivatives
The initial step typically involves bromination of a methyl-substituted phenyl compound to introduce the bromine atom at the para or ortho position relative to the methyl group. According to multiple sources, including patents and chemical supplier data, this step can be achieved via:
- Electrophilic aromatic substitution using bromine in the presence of catalysts such as iron or iron(III) bromide, or by direct bromination with bromine under controlled conditions to prevent over-bromination.
- Bromination of 2-methylphenylmethanol as an alternative, where bromine reacts with the alcohol or its derivatives to form benzyl bromides, which are key intermediates.
- Temperature: Typically maintained below 25°C to control regioselectivity.
- Solvent: Organic solvents like acetic acid, dichloromethane, or carbon tetrachloride.
- Catalyst: Iron powder or iron(III) bromide to facilitate electrophilic substitution.
Data Table 1: Bromination Conditions for 2-Methylphenyl Derivatives
| Parameter | Typical Range | Source/Notes |
|---|---|---|
| Reagent | Bromine (Br₂) | Used with catalysts or in acetic acid |
| Catalyst | Iron powder or FeBr₃ | Facilitates electrophilic substitution |
| Temperature | 0–25°C | To control regioselectivity |
| Solvent | Acetic acid, DCM | Solvent medium |
Formation of Benzyl Bromide Intermediate
Post-bromination, the formation of benzyl bromide derivatives is often achieved through:
- Bromination of 2-methylphenylmethanol , converting the alcohol to benzyl bromide via reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
- This intermediate serves as a precursor for subsequent nucleophilic substitution with amines.
- Reagent: PBr₃ or HBr
- Temperature: Usually 0°C to room temperature
- Solvent: Ether or acetonitrile
Data Table 2: Benzyl Bromide Synthesis
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | PBr₃ or HBr | Converts alcohol to bromide |
| Temperature | 0–25°C | Controls reaction rate |
| Solvent | Ether | Stabilizes intermediate |
Nucleophilic Substitution with Ethylamine
The key step involves nucleophilic substitution of the benzyl bromide with ethylamine to produce the target amine:
- Reaction Type: SN2 nucleophilic substitution
- Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
- Procedure: The benzyl bromide reacts with excess ethylamine under reflux conditions, often with catalytic iodine to enhance reactivity.
- Temperature: Reflux (~70°C)
- Molar Ratio: Ethylamine in excess (2:1) to minimize side reactions
- Monitoring: Thin Layer Chromatography (TLC)
Data Table 3: Amine Formation via SN2
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | THF, DMF | Anhydrous conditions preferred |
| Temperature | Reflux (~70°C) | To accelerate SN2 reaction |
| Molar Ratio | Ethylamine:benzyl bromide = 2:1 | To drive reaction to completion |
Alternative Routes: Reductive Amination
Another approach involves reductive amination of the corresponding aldehyde or ketone:
- Procedure: Condensation of 4-bromo-2-methylbenzaldehyde with ethylamine, followed by reduction with sodium cyanoborohydride or similar reagents.
- Advantages: Higher selectivity and milder conditions.
- Solvent: Methanol or ethanol
- pH: Slightly acidic (pH 5–6)
- Temperature: Room temperature to 40°C
Data Table 4: Reductive Amination
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Sodium cyanoborohydride | Selective reduction |
| Solvent | Methanol | Solvent medium |
| Temperature | Room temp to 40°C | Mild conditions |
Purification and Characterization
The final product is purified via recrystallization from ethanol or suitable solvents. Characterization techniques include:
- NMR Spectroscopy: To confirm chemical shifts corresponding to aromatic, methyl, and amine groups.
- Infrared (IR) Spectroscopy: To identify characteristic N–H stretches and aromatic vibrations.
- Mass Spectrometry: To verify molecular weight.
Summary of Key Synthesis Pathway
| Step | Description | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination of 2-methylphenyl derivatives | Bromine, Fe catalyst | 0–25°C | Regioselective bromination |
| 2 | Formation of benzyl bromide | PBr₃ or HBr | 0°C to RT | Intermediate for substitution |
| 3 | Nucleophilic substitution with ethylamine | Ethylamine | Reflux, THF/DMF | Primary amine formation |
| 4 | Purification | Recrystallization | Ethanol | High purity |
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylphenyl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols, nitriles, or thiols.
Scientific Research Applications
(4-Bromo-2-methylphenyl)methylmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylphenyl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 (4-Bromo-2-methylphenyl)methylamine
- Molecular Formula : C₉H₁₂BrN
- Molecular Weight : 214.10 g/mol
- XLogP3 : 2.3
- Key Difference : Lacks the ethyl group on the amine, resulting in a secondary amine structure.
- Impact : Reduced steric hindrance and lower lipophilicity compared to the target compound. This may enhance solubility but decrease metabolic stability in vivo .
2.1.2 {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine
- Molecular Formula: C₁₅H₁₆BrNO
- Molecular Weight : 318.20 g/mol
- Key Difference: Substitution of the methyl group with a 4-methylphenoxy group.
- The bulky phenoxy group may hinder interactions with planar binding sites (e.g., enzyme active sites) .
2.1.3 (4-Bromo-3-fluorophenyl)methylmethylamine
- Molecular Formula : C₁₀H₁₃BrFN
- Molecular Weight : 246.12 g/mol
- Key Difference : Fluorine atom at the meta position instead of a methyl group at the ortho position.
- The absence of the methyl group reduces steric bulk, possibly increasing metabolic susceptibility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Amine Type | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅BrN | 241.15 | ~2.8 | Tertiary | 4-Br, 2-CH₃, N-CH₂CH₃, N-CH₃ |
| (4-Bromo-2-methylphenyl)methylamine | C₉H₁₂BrN | 214.10 | 2.3 | Secondary | 4-Br, 2-CH₃, N-CH₃ |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 318.20 | 3.5 | Secondary | 4-Br, 2-O-(4-CH₃C₆H₄), N-CH₃ |
| (4-Bromo-3-fluorophenyl)methylmethylamine | C₁₀H₁₃BrFN | 246.12 | 2.6 | Tertiary | 4-Br, 3-F, N-CH₂CH₃, N-CH₃ |
Reactivity and Stability
- Bromine Substitution : The target compound’s bromine at C4 is less reactive toward SNAr compared to electron-deficient aryl bromides (e.g., nitro-substituted analogues) due to the electron-donating methyl group at C2. This steric and electronic shielding may prolong stability under basic conditions .
Biological Activity
(4-Bromo-2-methylphenyl)methylmethylamine is an organic compound notable for its unique structural features, which include a bromine atom and a methyl-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for (4-Bromo-2-methylphenyl)methylmethylamine is C11H16BrN. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H16BrN |
| Molecular Weight | 243.16 g/mol |
| Functional Groups | Bromine, amine (methyl and ethyl substituents) |
The presence of the bromine atom enhances the compound's reactivity, potentially influencing its biological interactions.
The biological activity of (4-Bromo-2-methylphenyl)methylmethylamine is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine groups are crucial for binding to these targets, which may lead to modulation of various biological pathways. However, detailed studies elucidating its precise mechanism of action remain limited.
Antimicrobial Activity
Research has indicated that (4-Bromo-2-methylphenyl)methylmethylamine exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, showing potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
(4-Bromo-2-methylphenyl)methylmethylamine has also been investigated for its anticancer potential. In vitro studies demonstrated its efficacy against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 7.8 |
| HeLa (cervical cancer) | 12.3 |
These findings indicate that the compound may induce cytotoxic effects on cancer cells, warranting further exploration in drug development .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial activity of (4-Bromo-2-methylphenyl)methylmethylamine against clinical isolates. The results showed a significant reduction in bacterial growth, demonstrating the compound's potential as a therapeutic agent.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that it effectively inhibited cell proliferation, particularly in lung and breast cancer cells .
Q & A
Q. What synthetic routes are commonly used to synthesize (4-Bromo-2-methylphenyl)methylmethylamine, and what are the critical reaction parameters?
The primary synthesis involves nucleophilic substitution starting from 4-bromo-2-methylbenzyl chloride, reacting with ethylmethylamine under alkaline conditions (e.g., NaOH in DMSO). Key parameters include maintaining anhydrous conditions, controlled temperature (40–60°C), and stoichiometric excess of the amine to minimize byproducts like dialkylated species . Purification typically employs column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are recommended for characterizing (4-Bromo-2-methylphenyl)methylmethylamine?
Essential techniques include:
- NMR (¹H, ¹³C, and DEPT for structural elucidation of the bromophenyl and ethylmethylamine groups).
- Mass spectrometry (MS) for molecular weight confirmation (C₁₁H₁₆BrN, MW 242.16 g/mol).
- HPLC/GC for purity assessment.
- Elemental analysis to verify Br and N content .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products (e.g., de-brominated or oxidized derivatives). For thermal stability, thermogravimetric analysis (TGA) is used .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions (e.g., over-alkylation) during synthesis?
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- Stepwise addition : Slow addition of the benzyl chloride to the amine reduces local excess, lowering dialkylation risk .
- Automated flow reactors : Ensure consistent mixing and temperature control, improving yield (≥85%) .
Q. What methodological approaches are used to assess the compound’s antimicrobial activity, and how do structural modifications influence efficacy?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- SAR studies : Replacing the bromine with Cl or I alters lipophilicity and membrane penetration. For example, bromine’s electronegativity enhances hydrogen bonding with bacterial enzymes, while methyl groups on the phenyl ring increase steric hindrance, reducing activity in some cases .
Q. How does the bromine atom’s position on the phenyl ring affect binding affinity to biological targets (e.g., enzymes or receptors)?
- Computational docking : Molecular dynamics simulations show that 4-bromo substitution optimizes van der Waals interactions with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
- Comparative studies : 2-Bromo analogs exhibit weaker binding due to steric clashes, while 3-bromo derivatives show inconsistent activity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values in anticancer assays)?
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours).
- Metabolic interference checks : Confirm the compound does not inhibit mitochondrial dehydrogenases (via MTT assay controls).
- Batch variability analysis : Compare synthetic batches for purity (>98% by HPLC) and crystallinity .
Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for (4-Bromo-2-methylphenyl)methylmethylamine derivatives?
- Scaffold diversification : Synthesize analogs with substituents like -CN, -NO₂, or -SH at the 2-methyl position.
- Pharmacophore mapping : Use X-ray crystallography or NMR to identify critical binding motifs (e.g., bromine’s role in π-stacking).
- In silico screening : Predict ADMET properties (e.g., LogP ≈ 3.2 for optimal blood-brain barrier penetration) .
Q. What experimental designs address low solubility in aqueous media for in vivo studies?
- Prodrug strategies : Introduce phosphate esters at the amine group, hydrolyzed in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
Q. How are contradictory mechanistic data (e.g., dual agonist/antagonist behavior) validated?
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD).
- Gene knockout models : CRISPR-Cas9-edited cell lines confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
